molecular formula C31H38N2O8S2 B613767 Cy3 CAS No. 146368-13-0

Cy3

Cat. No. B613767
CAS RN: 146368-13-0
M. Wt: 630.8
InChI Key:
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Description

Cyanine3 (Cy3) is a bright, orange-fluorescent dye . It can be excited using the 532 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . In addition to immunocytochemistry applications, this compound dye is commonly used to label nucleic acids . The this compound fluorophore is also the basis for the lipophilic neuronal and long-term DiI cell tracing reagents, which append alkyl tails (≥12 carbons) onto the core fluorophore .


Synthesis Analysis

The synthesis of Cy3B, a variant of this compound, has been optimized and a diverse range of Cy3B monomers for use in solid-phase oligonucleotide synthesis has been produced . This includes phosphoramidite monomers with Cy3B linked to deoxyribose, to the 5-position of thymine, and to a hexynyl linker . These monomers have been used to incorporate single and multiple Cy3B units into oligonucleotides internally and at both termini .


Molecular Structure Analysis

The structure of this compound is based on a conjugated system between two nitrogen atoms . In each resonance structure, exactly one nitrogen atom is oxidized to an iminium . They form part of a nitrogenous heterocyclic system .


Chemical Reactions Analysis

The fluorescent properties of this compound are known to be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity of this compound . The ability of nucleobases to modulate the photophysical properties of common fluorophores may influence fluorescence measurements in critical assays such as FISH, qPCR, or high-throughput sequencing .


Physical And Chemical Properties Analysis

In non-viscous aqueous solutions, this compound has a rather low fluorescence efficiency and short excited state lifetimes due to its structural features . The fluorescence quantum yields of this compound are 0.04 .

Scientific Research Applications

  • Fluorescence Properties in DNA Studies : Cy3's fluorescence and photophysical properties change when attached to DNA, with notable differences between single-stranded and duplex DNA. This is crucial for studies involving the structure and dynamics of nucleic acids (Sanborn et al., 2007).

  • Chemiluminescence in Drug Detection : this compound has been used as a fluorophore in a peroxyoxalate chemiluminescence system for the detection of drugs like carvedilol in pharmaceuticals (Kazemi & Biparva, 2018).

  • Excited State Energy Calculations : Research on this compound attached to DNA in different environments (e.g., methanol) has revealed insights into its isomerization barriers, affecting its fluorescence emission efficiency (Sawangsang et al., 2015).

  • Sequence-Dependent Enhancement on DNA : this compound's fluorescence efficiency and lifetime are significantly influenced by the DNA sequence it is attached to, revealing important interactions between the dye and DNA bases (Harvey et al., 2010).

  • Synthesis and Properties in Oligonucleotides : Cy3B, a variant of this compound, shows improved brightness and stability, expanding its applications in genomics, biology, and nanotechnology (Hall et al., 2012).

  • Microarray Applications : this compound (and Cy5) are commonly used in microarray experiments due to their sensitivity to environmental factors like atmospheric ozone, affecting the reliability of gene expression data (Branham et al., 2007).

  • Protein Interactions and Fluorescence Enhancement : The interaction of this compound with proteins, and how it affects its fluorescence enhancement, is critical in probing protein-nucleic acid interactions (Nguyen et al., 2019).

  • Excitonic Coupling Modeling : this compound is used in molecular spectroscopy due to its sensitivity and high energy transfer efficiency. Its excitonic coupling has been modeled accurately, aiding in the understanding of coupled systems (Sorour et al., 2021).

Future Directions

The future applications of Cy3 include more sensitive single-molecule and cell-imaging studies . The development of new this compound variants and their incorporation into oligonucleotides opens up new possibilities for its use in genomics, biology, and nanotechnology .

properties

IUPAC Name

2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNYBBRGPORVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146368-13-0
Record name 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146368-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Cyanine 3 (Cy3) is a fluorescent dye widely used as a label in biological research. Its mechanism of action doesn't involve a direct "target" in the traditional pharmacological sense. Instead, this compound exerts its utility through its ability to:

    ANone:

      • Absorption maximum (λabs,max): Typically around 550 nm in aqueous solution, but can vary slightly depending on the solvent, conjugation state, and local environment. For example, this compound encapsulated in calcium phosphate nanoparticles showed an absorption maximum similar to the free dye [].

        A: this compound is a fluorescent dye and does not inherently possess catalytic properties. Its primary function is as a label or probe in biological research. While some studies have explored the photocatalytic reactions of this compound with proteins upon prolonged illumination, these reactions are generally considered undesirable side effects rather than intended catalytic applications [].

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